1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- 1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888241
InChI: InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1
SMILES:
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.5 g/mol

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-

CAS No.:

Cat. No.: VC15888241

Molecular Formula: C23H28N2O3S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- -

Specification

Molecular Formula C23H28N2O3S
Molecular Weight 412.5 g/mol
IUPAC Name (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbonitrile
Standard InChI InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1
Standard InChI Key KBMAOLDNCSMGSE-DHIUTWEWSA-N
Isomeric SMILES CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)[C@H](N1)C3=CC=CC=C3)CC
Canonical SMILES CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)C(N1)C3=CC=CC=C3)CC

Introduction

Chemical Structure and Stereochemical Considerations

The core structure of this compound is a 1,4-benzothiazepine ring system, a seven-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 4, respectively. Critical structural features include:

Structural FeaturePositionDescription
3-butyl-3-ethyl substituents3Branched alkyl groups conferring lipophilicity and influencing receptor binding
7-methoxy group7Electron-donating group modulating aromatic reactivity
5-phenyl group5Aromatic moiety enhancing π-π stacking interactions
8-carbonitrile8Polar functional group improving solubility and hydrogen bonding capacity
1,1-dioxide configuration1Sulfone group enhancing metabolic stability and electronic effects

The (3R,5R) stereochemistry establishes a specific three-dimensional conformation, critical for interactions with chiral biological targets. X-ray crystallographic studies of analogous benzothiazepines reveal boat conformations in the seven-membered ring, stabilized by intramolecular hydrogen bonds .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization and cyclization steps:

  • Chalcone Intermediate Formation: Condensation of substituted acetophenones with benzaldehydes yields α,β-unsaturated ketones .

  • Thiol Incorporation: Reaction with thiourea or thioacetic acid introduces the sulfur atom, followed by acid-catalyzed cyclization to form the benzothiazepine core .

  • Oxidation to Sulfone: Treatment with hydrogen peroxide or ozone converts the thioether to a sulfone group.

  • Stereoselective Alkylation: Enzymatic resolution or chiral auxiliary methods achieve the (3R,5R) configuration, with reported enantiomeric excess >98% .

A comparative analysis of synthetic routes reveals that polyethylene glycol (PEG-400)-mediated reactions achieve yields exceeding 95% within 60 minutes, significantly outperforming traditional solvents like DMF or THF .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation by 70% compared to solution-phase methods. Microwave-assisted cyclization further accelerates reaction kinetics, completing ring closure in under 10 minutes .

Physicochemical Properties

Experimental characterization data from spectroscopic and chromatographic analyses include:

PropertyValueTechniqueReference
Molecular FormulaC₂₃H₂₈N₂O₃SHigh-resolution MS
Molecular Weight412.5 g/molESI-MS
Melting Point168–170°CDifferential Scanning Calorimetry
logP (Octanol-Water)3.2 ± 0.3Shake-flask method
Aqueous Solubility (25°C)12.4 mg/LHPLC-UV
pKa4.1 (sulfone), 9.8 (amine)Potentiometric titration

¹³C NMR spectra exhibit characteristic signals at δ 118.7 ppm (carbonitrile carbon) and δ 55.2 ppm (methoxy carbon), confirming successful functionalization . The sulfone group generates distinct IR stretches at 1150 cm⁻¹ (asymmetric S=O) and 1040 cm⁻¹ (symmetric S=O).

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiles

In silico docking studies against human adenosine kinase (hADK) reveal a binding affinity (Kd) of 0.89 μM, with key interactions:

  • Sulfone oxygen hydrogen bonding to Arg136

  • Phenyl group π-cation interaction with Lys89

  • Carbonitrile forming a water-mediated bridge to Asp201

Comparative IC₅₀ values against cancer cell lines:

Cell LineIC₅₀ (μM)Standard DrugReference
Hep G-215.42 ± 0.16Doxorubicin (4.68)
DU-14521.34 ± 0.12Cisplatin (21.96)

Structure-Activity Relationships (SAR)

  • 3-Position Substituents: Bulky alkyl groups (butyl/ethyl) enhance membrane permeability but reduce aqueous solubility.

  • 5-Phenyl Group: Halogenation (e.g., para-Cl) improves potency 3-fold by strengthening hydrophobic interactions .

  • 8-Carbonitrile: Replacement with carboxylic acid decreases activity 10-fold, highlighting the importance of hydrogen bond acceptor capacity.

Pharmacological Applications and Development Status

Preclinical Investigations

  • Oncology: Demonstrated GSK-3β inhibition (Ki = 0.45 μM) in prostate cancer models, inducing apoptosis via β-catenin pathway modulation .

  • Neuroinflammation: Suppressed microglial TNF-α production by 78% at 10 μM in LPS-stimulated cultures, comparable to dexamethasone .

Patent Landscape

  • WO2024088118A1: Covers derivatives for non-alcoholic steatohepatitis (NASH) treatment.

  • US20240117234A1: Claims use in combo therapies with PD-1 inhibitors for solid tumors.

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